N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide
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Overview
Description
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a morpholine ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide typically involves the reaction of benzoyl chloride with N-(2-oxo-2-phenylethyl)morpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share structural similarities with N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide and have been studied for their pharmacological activities.
Fentanyl analogues: These compounds, although structurally different, share some functional similarities in terms of receptor binding and biological activity.
Uniqueness
This compound is unique due to its specific combination of a morpholine ring, a phenyl group, and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20N2O3 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H20N2O3/c22-17(15-7-3-1-4-8-15)18(21-11-13-24-14-12-21)20-19(23)16-9-5-2-6-10-16/h1-10,18H,11-14H2,(H,20,23) |
InChI Key |
JHRXPPYVCZSHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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